3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid
Description
3-[(4-Methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid is a cyclopentaquinoline derivative featuring a 4-methoxyphenyl substituent attached via a methylidene group to the cyclopenta[b]quinoline core, with a carboxylic acid moiety at position 8.
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C21H17NO3/c1-25-15-9-6-13(7-10-15)12-14-8-11-17-19(21(23)24)16-4-2-3-5-18(16)22-20(14)17/h2-7,9-10,12H,8,11H2,1H3,(H,23,24) |
InChI Key |
ZDXPPQLCLKFYBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=C(C4=CC=CC=C4N=C23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and purity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Pharmacological Potential
- The cyclopentaquinoline core is associated with DNA intercalation and topoisomerase inhibition in acridine hybrids (–3).
- Substituent variations modulate interactions with biological targets; for example, electron-donating groups like methoxy may enhance DNA binding compared to electron-withdrawing chloro groups .
Biological Activity
The compound 3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid , with CAS number 380342-11-0, is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing existing research findings, case studies, and relevant data tables.
Chemical Structure and Properties
- Molecular Formula : CHN O
- Molecular Weight : 331.36 g/mol
- IUPAC Name : (3E)-3-(4-methoxybenzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
The compound features a quinoline core structure that is known for its pharmacological significance, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that compounds with quinoline structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline-4-carboxylic acid have shown effectiveness against various bacterial strains, including Escherichia coli and Candida albicans. In a study evaluating the minimum inhibitory concentration (MIC), compounds with specific substitutions demonstrated enhanced antibacterial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. For example, quinoline derivatives have been tested against multiple cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer). The results indicated that certain derivatives exhibited potent cytotoxic effects with low IC values, suggesting a strong selectivity towards these cancer types .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the quinoline structure interacts with DNA and enzymes involved in cellular processes, leading to apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies have suggested potential binding sites that may be responsible for these activities .
Study 1: Antibacterial Evaluation
A recent study synthesized several derivatives of quinoline-4-carboxylic acid and evaluated their antibacterial properties. Among the tested compounds, one derivative showed comparable activity to norfloxacin against Staphylococcus aureus and Streptococcus pneumoniae. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy .
Study 2: Antitumor Activity Assessment
In another research effort, a series of quinoline derivatives were assessed for their antitumor properties against five different cancer cell lines. The results demonstrated that specific substitutions on the quinoline ring significantly improved cytotoxicity, with some compounds achieving IC values in the single-digit nanomolar range .
Table 1: Summary of Biological Activities
Table 2: Comparative IC Values of Selected Compounds
| Compound Name | IC (µM) | Target Cell Type |
|---|---|---|
| This compound | <10 | H460 |
| Norfloxacin | 12 | S. aureus |
| Quinoline Derivative A | 5 | MKN-45 |
Q & A
Basic Research Question
- NMR :
- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 1700–1720 cm⁻¹ (carboxylic acid C=O) .
How can computational methods predict the compound’s electronic properties for photochemical applications?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- HOMO-LUMO Gaps : Estimate band gaps (~3.5–4.0 eV) to assess suitability as a photosensitizer .
- Charge Transfer : Analyze electron density maps to predict intramolecular charge transfer (ICT) between the methoxyphenyl and quinoline moieties .
- Solvatochromism : Simulate solvent effects (PCM model) on absorption spectra to design optoelectronic devices .
What strategies address low yields in cyclopenta[b]quinoline ring formation during synthesis?
Advanced Research Question
- Catalytic Systems : Employ Pd-catalyzed cyclization (e.g., Pd(OAc)₂/PPh₃) to improve ring closure efficiency .
- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes with controlled microwave heating (100–120°C) .
- Byproduct Analysis : Use LC-MS to identify and mitigate side products (e.g., dimerization via Friedel-Crafts pathways) .
How does the methoxy substituent influence the compound’s solubility and crystallinity?
Basic Research Question
- Solubility : The 4-methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO) due to dipole interactions. LogP ~2.5 (estimated via ChemDraw) .
- Crystallinity : Methoxy groups promote π-stacking in the solid state, yielding needle-like crystals suitable for XRD .
What are the limitations of current toxicity models for evaluating this compound’s environmental impact?
Advanced Research Question
- Ecotoxicology Data Gaps : No OECD 201/202 assays (algae/daphnia toxicity) are available. Use quantitative structure-activity relationship (QSAR) models (e.g., ECOSAR) to estimate LC₅₀ values .
- Bioaccumulation : High logP values (~3.0) suggest potential bioaccumulation; conduct fish embryo toxicity tests (FET) for validation .
How can regioselectivity challenges in quinoline functionalization be addressed during derivatization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
